2-(3-hydroxypropyl)-N,7-bis(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
2-(3-hydroxypropyl)-N,7-bis(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex heterocyclic compound. This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of 2-(3-hydroxypropyl)-N,7-bis(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be achieved through various synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . Industrial production methods may involve scaling up this reaction and optimizing conditions for large-scale synthesis.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the hydroxypropyl group may yield a carboxylic acid derivative, while substitution reactions at the methoxyphenyl groups can introduce new functional groups .
Scientific Research Applications
2-(3-hydroxypropyl)-N,7-bis(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential anti-tumor activities . The compound has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . Additionally, it has applications in neuroprotection and anti-inflammatory research, where it has demonstrated significant neuroprotective and anti-neuroinflammatory properties . The compound’s unique structure also makes it a valuable tool in material sciences and organic synthesis .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. In cancer research, it has been found to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis . The compound also interacts with the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines and inhibiting neuroinflammation . These interactions highlight the compound’s potential as a therapeutic agent in both oncology and neurology.
Comparison with Similar Compounds
Similar compounds to 2-(3-hydroxypropyl)-N,7-bis(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide include other triazolopyrimidine derivatives, such as pyrazolo[1,5-a]pyrimidines and triazole-pyrimidine hybrids . These compounds share similar structural features and biological activities but differ in their specific functional groups and substitution patterns.
Properties
Molecular Formula |
C24H27N5O4 |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
2-(3-hydroxypropyl)-N,7-bis(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C24H27N5O4/c1-15-21(23(31)26-17-10-5-7-12-19(17)33-3)22(16-9-4-6-11-18(16)32-2)29-24(25-15)27-20(28-29)13-8-14-30/h4-7,9-12,22,30H,8,13-14H2,1-3H3,(H,26,31)(H,25,27,28) |
InChI Key |
KDXIVVDUERJCCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)CCCO)N1)C3=CC=CC=C3OC)C(=O)NC4=CC=CC=C4OC |
Origin of Product |
United States |
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